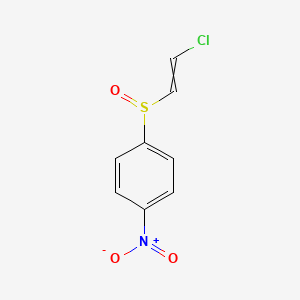
1-(2-Chloroethenesulfinyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethenesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a chloroethenesulfinyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene typically involves the chlorination of ethylene followed by sulfonation and nitration reactions. The process begins with the chlorination of ethylene to form 2-chloroethenesulfinyl chloride. This intermediate is then reacted with a nitrobenzene derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and sulfonation processes. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethenesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene involves its interaction with various molecular targets. The chloroethenesulfinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
- 2-Chloroethanesulfonyl chloride
- 1,2-Dichloroethane
- 1,2-Dichloroethene
Comparison: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene is unique due to the presence of both a chloroethenesulfinyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions compared to its analogs. For instance, 2-chloroethanesulfonyl chloride lacks the nitro group, which limits its reactivity in certain contexts. Similarly, 1,2-dichloroethane and 1,2-dichloroethene do not possess the sulfinyl functionality, making them less reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
88388-65-2 |
|---|---|
Fórmula molecular |
C8H6ClNO3S |
Peso molecular |
231.66 g/mol |
Nombre IUPAC |
1-(2-chloroethenylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-6-14(13)8-3-1-7(2-4-8)10(11)12/h1-6H |
Clave InChI |
QFUQPWYRHCLHOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


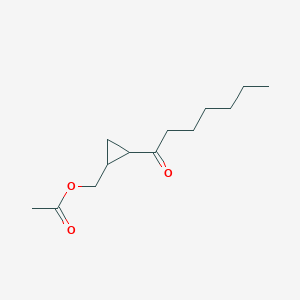
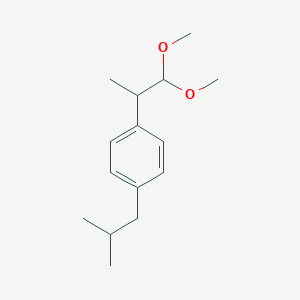
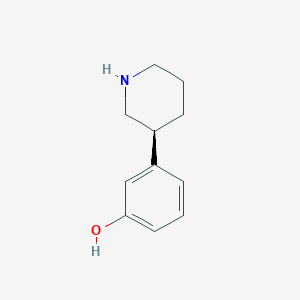
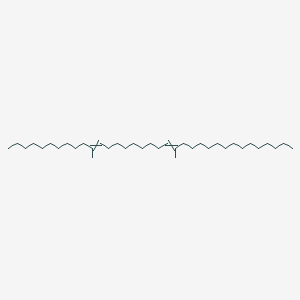
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
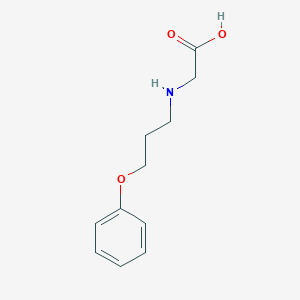

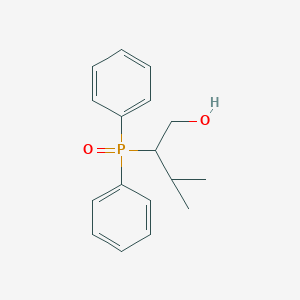
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
